molecular formula C16H20N4O2 B1672685 Itasetron CAS No. 123258-84-4

Itasetron

Katalognummer: B1672685
CAS-Nummer: 123258-84-4
Molekulargewicht: 300.36 g/mol
InChI-Schlüssel: RWXRJSRJIITQAK-YOGCLGLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Itasetron ist ein selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, der von Boehringer Ingelheim entwickelt wurde. Er ist vor allem für seine Antiemetika-Eigenschaften bekannt, die wirksam sind bei der Verhinderung von Übelkeit und Erbrechen, die durch Chemotherapie ausgelöst werden . This compound hat sich als vielversprechend für die Behandlung von Erkrankungen des zentralen Nervensystems erwiesen, darunter Angstzustände, Psychosen und kognitive Dysfunktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Industrielle Produktionsmethoden:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Reaktionstypen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting

Itasetron has been primarily utilized as an antiemetic in patients undergoing chemotherapy. Clinical studies have demonstrated its effectiveness in preventing nausea and vomiting induced by cisplatin and other chemotherapeutic agents.

Clinical Efficacy Data

Study ReferenceDose Range (µg/kg)Emetic Episodes (Treatment Failure)Patient Ratings
35-28016% (6 out of 38)Good to Very Good
17-280Not specifiedNot specified

In a study involving 39 patients receiving high-dose cisplatin, this compound was administered intravenously at varying doses. The results indicated that doses between 35-280 µg/kg effectively reduced emetic episodes, with a treatment failure rate of only 16% .

Neuropharmacological Research

This compound has also been investigated for its effects on dopamine release in the brain, particularly within the nucleus accumbens. Research indicates that it can modulate dopaminergic activity, which may have implications for treating conditions like depression and anxiety.

Dopamine Release Data

Study ReferenceDose (µg/kg)Effect on Dopamine Release
1-30Dose-dependent antagonism
Not specifiedModulation observed

In vivo studies showed that this compound could antagonize the effects of sigma agonists on dopamine release without altering basal dopamine levels, suggesting potential therapeutic applications in mood disorders .

Potential Antidepressant Effects

Recent preclinical studies have suggested that targeting specific serotonin receptors can enhance antidepressant responses. This compound's role as a 5-HT3 antagonist positions it as a candidate for further exploration in the context of mood regulation and anxiety disorders.

Research Insights

  • Targeting 5-HT Receptors: Studies indicate that selective antagonism of 5-HT receptors may improve outcomes in depression treatment .
  • Combination Therapies: The potential for combining this compound with other antidepressants could be explored to enhance efficacy .

Case Study: Chemotherapy Patients

A notable case involved patients undergoing cisplatin chemotherapy who received this compound as part of their antiemetic regimen. The study highlighted that those treated with this compound experienced significantly fewer emetic episodes compared to historical controls receiving standard care.

Case Study: Neuropharmacological Effects

Another case study examined the effects of this compound on dopamine release in animal models. It was found that administration prior to exposure to dopamine-releasing agents resulted in reduced dopaminergic activity, indicating its potential utility in managing conditions characterized by excessive dopamine signaling.

Wirkmechanismus

Itasetron exerts its effects by selectively antagonizing the 5-hydroxytryptamine3 receptors. These receptors are involved in the emetic response and various central nervous system functions. By blocking these receptors, this compound prevents the binding of serotonin, thereby inhibiting nausea and vomiting. It also modulates neurotransmitter release, which contributes to its potential anxiolytic and antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

  • Ondansetron
  • Granisetron
  • Tropisetron
  • Dolasetron
  • Zatosetron

Vergleich:

Die einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung im Bereich der medizinischen Chemie und Pharmakologie.

Biologische Aktivität

Itasetron is a compound that belongs to the class of 5-hydroxytryptamine3 (5-HT3) receptor antagonists, primarily developed for the prevention of nausea and vomiting associated with chemotherapy. This article provides a detailed overview of its biological activity, including pharmacodynamics, clinical efficacy, and potential neuroprotective effects.

Overview of this compound

  • Chemical Structure : this compound hydrochloride is characterized by its molecular formula and weight, specifically C18H22ClN3O2C_{18}H_{22}ClN_3O_2 with a molecular weight of 336.817 g/mol.
  • Mechanism of Action : As a selective antagonist of the 5-HT3 receptor, this compound inhibits serotonin's action on these receptors, which are implicated in the vomiting reflex, particularly in response to chemotherapy agents like cisplatin.

Pharmacokinetics

This compound exhibits several pharmacokinetic properties that contribute to its effectiveness:

  • Absorption : Rapid absorption occurs within approximately 90 minutes after oral administration.
  • Bioavailability : It boasts high bioavailability exceeding 90%, making it effective at lower doses compared to some other antiemetics.
  • Half-life : The compound has a long half-life of about 12 hours, allowing for sustained therapeutic effects without frequent dosing .

Comparative Studies

Clinical trials have demonstrated that this compound is comparable in efficacy to ondansetron, the current standard for managing chemotherapy-induced nausea and vomiting. Key findings include:

  • Dosing : Effective doses for intravenous administration range from 35 to 280 micrograms per kilogram body weight. Studies indicate that even lower doses can provide significant antiemetic protection .
  • Efficacy in Trials : In a study involving patients undergoing moderately emetogenic chemotherapy, this compound showed no statistically significant differences in complete response rates compared to ondansetron. The tolerability was rated as 'very good' or 'rather good' by a majority of patients and physicians .
Study ParameterThis compound (IV)Ondansetron (IV)
Effective Dose Range35-280 µg/kg8 mg
Complete Response RateComparableComparable
Patient TolerabilityVery GoodVery Good

Neuroprotective Effects

Recent studies suggest potential cognitive benefits associated with this compound. In aged rat models, it was observed to improve cognitive functions, indicating possible neuroprotective properties beyond its primary antiemetic use.

Case Studies and Research Findings

Several research studies have further elucidated the biological activity of this compound:

  • In Vivo Microdialysis Study : This study assessed the effects of this compound on dopamine release in the nucleus accumbens and corpus striatum. It was found that at certain doses, this compound could enhance dopamine release, which may have implications for its effects on mood and cognition .
  • Comparative Efficacy Study : A randomized controlled trial involving cancer patients receiving chemotherapy indicated that this compound was effective in preventing nausea and vomiting similar to ondansetron but with a more favorable pharmacokinetic profile .

Eigenschaften

CAS-Nummer

123258-84-4

Molekularformel

C16H20N4O2

Molekulargewicht

300.36 g/mol

IUPAC-Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+

InChI-Schlüssel

RWXRJSRJIITQAK-YOGCLGLASA-N

SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Isomerische SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Kanonische SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Aussehen

Solid powder

Key on ui other cas no.

123258-84-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

127618-28-4 (hydrochloride)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide
DAU 6215
DAU-6215
itasetron
itasetron hydrochloride
N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide
U 98079A
U-98079A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itasetron
Reactant of Route 2
Reactant of Route 2
Itasetron
Reactant of Route 3
Reactant of Route 3
Itasetron
Reactant of Route 4
Itasetron
Reactant of Route 5
Reactant of Route 5
Itasetron
Reactant of Route 6
Itasetron

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.